molecular formula C11H12FN5O B8800710 3-fluoro-N-(1-propyltetrazol-5-yl)benzamide CAS No. 639048-42-3

3-fluoro-N-(1-propyltetrazol-5-yl)benzamide

Cat. No. B8800710
Key on ui cas rn: 639048-42-3
M. Wt: 249.24 g/mol
InChI Key: RBKMTGHIZAQFRQ-UHFFFAOYSA-N
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Patent
US08975288B2

Procedure details

Employing 0.25 g (1.8 mmol) of 3-fluoro-benzoic acid and 0.23 g (1.8 mmol) of 1-propyl-1H-tetrazol-5-amine in the procedure described above and elution with CH2Cl2/MeOH/Et3N (9.8:0.1:0.1) gave the product in 52% yield.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=O.[CH2:11]([N:14]1[C:18]([NH2:19])=[N:17][N:16]=[N:15]1)[CH2:12][CH3:13]>>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH:19][C:18]1[N:14]([CH2:11][CH2:12][CH3:13])[N:15]=[N:16][N:17]=1)=[O:7]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
0.23 g
Type
reactant
Smiles
C(CC)N1N=NN=C1N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
elution with CH2Cl2/MeOH/Et3N (9.8:0.1:0.1)
CUSTOM
Type
CUSTOM
Details
gave the product in 52% yield

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C(=O)NC2=NN=NN2CCC)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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